N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-isoleucine
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Overview
Description
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound with a molecular weight of 261.28 g/mol . It features a benzotriazinyl group, which is a tricyclic structure containing nitrogen atoms, making it a unique and interesting compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID involves multiple steps. One common method includes the reaction of a suitable benzotriazinone derivative with a methylated amino acid under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The benzotriazinyl group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets. The benzotriazinyl group can bind to proteins and enzymes, altering their activity and leading to various biological effects . The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline: Another compound with a similar core structure but different functional groups.
Uniqueness
3-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is unique due to its specific combination of a benzotriazinyl group and a pentanoic acid moiety. This combination provides distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C16H20N4O4 |
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Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S,3R)-3-methyl-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H20N4O4/c1-4-9(2)13(16(23)24)17-14(21)10(3)20-15(22)11-7-5-6-8-12(11)18-19-20/h5-10,13H,4H2,1-3H3,(H,17,21)(H,23,24)/t9-,10+,13+/m1/s1 |
InChI Key |
LQWFSQFPJNMSEA-NRUUGDAUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)N1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)N1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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